Quinoderm

Description

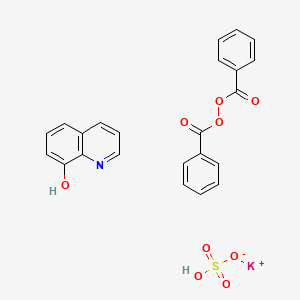

Structure

2D Structure

Properties

CAS No. |

78515-96-5 |

|---|---|

Molecular Formula |

C23H18KNO9S |

Molecular Weight |

523.6 g/mol |

IUPAC Name |

potassium;benzoyl benzenecarboperoxoate;hydrogen sulfate;quinolin-8-ol |

InChI |

InChI=1S/C14H10O4.C9H7NO.K.H2O4S/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12;11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h1-10H;1-6,11H;;(H2,1,2,3,4)/q;;+1;/p-1 |

InChI Key |

DANVPDNHSWUGAN-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Other CAS No. |

78515-96-5 |

Synonyms |

quinoderm |

Origin of Product |

United States |

Benzoyl Peroxide: Mechanistic and Formulation Research Perspectives

Fundamental Principles of Oxidative Bioactivity

Cellular Targets and Biochemical Consequences in Prokaryotic and Eukaryotic Cells The oxidative stress induced by benzoyl peroxide impacts both prokaryotic and eukaryotic cells through distinct yet related mechanisms. In prokaryotic cells, such as bacteria, the reactive oxygen intermediates discharged by BPO primarily oxidize proteins within the bacterial cell membrane.mdpi.comThis oxidation results in structural damage and rapid cell death.plos.orgnih.govTransmission electron microscopy studies have visually confirmed this by showing a decrease in electron density and destruction of bacterial cell walls, including those of Cutibacterium acnes, following exposure to benzoyl peroxide.nih.govThe lipophilic nature of BPO is thought to facilitate its penetration through bacterial cell walls, enhancing its microbicidal activity.nih.gov

In eukaryotic cells, specifically human keratinocytes, benzoyl peroxide is a potent inducer of oxidative stress. tandfonline.comresearchgate.net This stress manifests as a depletion of cellular antioxidants, notably glutathione (B108866) (GSH) and vitamin E. tandfonline.comresearchgate.net The depletion of GSH leads to a significant increase in the intracellular ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), indicating a shift in the cellular redox environment. researchgate.net While BPO can cause DNA strand breaks and affect DNA synthesis, its genotoxic potential in vivo is considered weak, largely due to the presence of robust cellular repair mechanisms that mitigate DNA damage. nih.govtandfonline.comeuropa.eu Furthermore, BPO treatment in keratinocytes has been shown to induce an inflammatory reaction, which is mediated by oxidative stress. researchgate.net

Antimicrobial Action Mechanisms Against Cutibacterium acnes

Reduction of Bacterial Colonization and Quantitative Microbiological Studies Benzoyl peroxide exhibits significant bactericidal activity against Cutibacterium acnes (formerly Propionibacterium acnes), a Gram-positive anaerobic facultative bacterium recognized as a key etiological factor in acne vulgaris.nih.govplos.orgnih.govresearchgate.netbiomerieux-industry.comQuantitative microbiological studies have consistently demonstrated BPO's effectiveness in reducing C. acnes colonization. For instance, a study evaluating the effects of a benzoyl peroxide cleanser reported a substantial reduction in C. acnes counts: a nearly 93.5% reduction was observed as early as day 5, which further improved to a 97% reduction by day 15.researchgate.net

Table 1: Reduction in C. acnes Count with Benzoyl Peroxide Cleanser researchgate.net

| Time Point | Reduction in C. acnes Count |

| Day 5 | ~93.5% |

| Day 15 | ~97% |

In another clinical context, preoperative application of benzoyl peroxide significantly lowered C. acnes counts on the skin of patients undergoing shoulder surgery, demonstrating its efficacy in reducing bacterial load in a practical setting. nih.gov Studies comparing different concentrations of BPO formulations (2.5%, 5%, and 10%) have indicated that they are similarly effective in reducing C. acnes populations. researchgate.net The contact time required for BPO to achieve bactericidal effects against C. acnes varies with concentration. For example, 5% and 10% BPO demonstrated rapid bactericidal activity within 30 seconds, whereas 2.5% BPO required 15 minutes, and 1.25% BPO needed 60 minutes for bactericidal effects against all isolates. researchgate.netdovepress.com

Table 2: Minimum Contact Time for Bactericidal Activity of BPO Against C. acnes researchgate.netdovepress.com

| BPO Concentration | Minimum Contact Time for Bactericidal Activity |

| 1.25% | 60 minutes |

| 2.5% | 15 minutes |

| 5% | 30 seconds |

| 10% | 30 seconds |

Keratolytic Mechanisms and Epithelial Turnover Modulation

Benzoyl peroxide exhibits significant keratolytic activity, contributing to its effectiveness in addressing follicular hyperkeratinization, a key factor in acne pathogenesis. This property facilitates the shedding of dead skin cells and prevents the formation of comedones.

Biochemical Pathways of Keratinocyte Desquamation and Differentiation

The keratolytic action of benzoyl peroxide involves its ability to break down keratin (B1170402), a protein forming the outer layer of the skin patsnap.com. This action promotes the desquamation of dead skin cells, thereby aiding in the clearance of existing clogged pores and preventing new comedone formation patsnap.com. By increasing the turnover rate of epithelial cells, BPO contributes to skin peeling and the breakdown of comedones drugbank.com. This process helps to normalize skin shedding, which is often disrupted in acne-prone skin frontiersin.org.

Impact on Follicular Microenvironment and Comedogenesis Processes

Benzoyl peroxide significantly impacts the follicular microenvironment, which is crucial for the development of acne lesions. It functions as a potent antibacterial agent, primarily targeting Cutibacterium acnes (formerly Propionibacterium acnes), an anaerobic bacterium that thrives in the hypoxic environment of clogged hair follicles patsnap.comfrontiersin.orgescholarship.org. BPO penetrates the skin and introduces oxygen into the pores, creating an aerobic environment that is detrimental to C. acnes, thus reducing the bacterial load and inhibiting the formation of new acne lesions patsnap.comnih.gov.

Furthermore, BPO's keratolytic properties contribute to clearing out existing clogged pores, allowing trapped sebum and debris to be expelled, which can reduce the size and severity of acne lesions patsnap.com. It also possesses mild sebostatic effects, which contribute to its efficacy in treating comedonal acne by reducing lipids and free fatty acids in the sebaceous follicles nih.govresearchgate.net. The reduction in C. acnes and free fatty acids in hair follicles after BPO application can be comparable to results obtained with antibiotic therapy nih.gov.

Advanced Formulation Strategies and Delivery Systems for Benzoyl Peroxide

Advanced formulation strategies for benzoyl peroxide focus on enhancing its stability, improving skin penetration, and minimizing potential irritation while maintaining or improving efficacy. These strategies often involve sophisticated delivery systems and excipient interactions.

Microparticle Encapsulation and Controlled Release Architectures for Topical Delivery

Microparticle encapsulation represents a significant advancement in BPO delivery, offering controlled release and reduced irritation compared to conventional formulations gsconlinepress.comgoogle.comresearchgate.net. Systems like microsponges, which are highly cross-linked, porous polymeric microspheres, can entrap active pharmaceutical ingredients like BPO and release them over an extended period gsconlinepress.com. This controlled release mechanism can significantly improve the effectiveness and patient compliance of topical treatments gsconlinepress.com.

Studies have shown that microsponges can encapsulate BPO and provide a slow and continuous release, which reduces the irritation commonly associated with traditional BPO formulations gsconlinepress.comsbmu.ac.ir. These microparticles are typically spherical and contain pores, allowing for the diffusion of the active ingredient at a controlled rate depending on the pore size researchgate.netsbmu.ac.ir. Factors such as the drug-to-polymer ratio, stirring rate, and volume of the dispersed phase influence the particle size and drug release behavior of these microsponges sbmu.ac.ir. Encapsulation methods, such as emulsion solvent diffusion, are employed to prepare these microparticles researchgate.netsbmu.ac.ir. Solid lipid nanoparticles (SLNs) are another promising carrier, demonstrating higher drug deposition in skin organelles, sustained drug release, and reduced systemic absorption, leading to fewer adverse effects researchgate.net.

Vehicle Effects on Compound Distribution and Cutaneous Bioavailability

Benzoyl peroxide penetrates the skin layers and is converted to benzoic acid, with approximately 5% of benzoic acid absorbed systemically and excreted renally drugbank.comnih.gov. The dose in the skin is roughly half benzoic acid and half benzoyl peroxide drugbank.comnih.gov. Vehicles incorporating volatile silicones and fatty alcohols (C12-C22) have been shown to enhance the bioavailability and percutaneous absorption of BPO, while also offering a low-irritancy potential google.com. Optimizing the vehicle can lead to improved tolerability and efficacy, potentially allowing for less frequent application researchgate.net.

Enhancement of Bioactivity through Excipient Interactions and Stabilizing Agents (e.g., Vitamin E, Tertiary Amines)

The bioactivity and stability of benzoyl peroxide can be enhanced through interactions with various excipients and stabilizing agents. Research indicates that the efficacy of BPO may be improved by the presence of Vitamin E and tertiary amines researchgate.netjddonline.com. Vitamin E (specifically alpha-tocopherol) is a lipid-soluble antioxidant that protects cell membrane lipids from oxidative damage wikipedia.orgfishersci.co.uk. Its inclusion can contribute to the stability of BPO formulations, which are susceptible to degradation due to their oxidizing nature.

Combinatorial Research Approaches with Benzoyl Peroxide

Synergistic Interactions with Retinoids at the Molecular and Cellular Level

Retinoids, derivatives of vitamin A, are widely utilized in acne treatment due to their ability to regulate skin cell growth and differentiation, reduce inflammation, and promote the peeling of follicular epithelium, thereby preventing comedone formation nih.govtypology.com. On a molecular level, retinoids, such as tretinoin (B1684217) and adapalene (B1666599), bind to specific nuclear retinoic acid receptors (RARs), which then complex with retinoid X receptors (RXRs) to modulate gene transcription, influencing cellular proliferation and differentiation mims.comdrugbank.com.

The combination of Benzoyl Peroxide with retinoids has demonstrated significant synergistic effects. Historically, there were concerns regarding the oxidative instability of tretinoin in the presence of BPO; however, modern formulations, particularly those utilizing encapsulated forms of tretinoin, have shown that this combination can exhibit synergistic benefits, leading to superior outcomes compared to tretinoin monotherapy mdpi.com.

A prominent example of this synergy is the fixed-dose combination of adapalene and Benzoyl Peroxide (e.g., Adapalene 0.1%/BPO 2.5%). Adapalene, a third-generation retinoid, offers enhanced molecular stability compared to earlier retinoids like tretinoin, making it particularly suitable for co-formulation with BPO wikipedia.orgnih.gov. This combination integrates BPO's potent bactericidal action against Cutibacterium acnes (formerly Propionibacterium acnes)—achieved through the release of free-radical oxygen species and oxidation of bacterial proteins—with adapalene's anti-inflammatory, keratolytic, and comedolytic properties nih.govtypology.comfrontiersin.orgdovepress.com. Clinical studies involving thousands of patients have consistently shown that adapalene-BPO combinations provide significantly greater efficacy in reducing total, inflammatory, and non-inflammatory lesion counts compared to individual monotherapies, often leading to a reduction in scarring typology.comfrontiersin.orgresearchgate.netresearchgate.net. The synergistic benefit of this combination has been observed as early as the first week of treatment and sustained over long periods researchgate.net.

The table below summarizes key findings on the synergistic effects of Benzoyl Peroxide with retinoids:

| Combination Therapy | Key Mechanisms of Action | Observed Synergistic Effects | References |

| Benzoyl Peroxide + Adapalene | BPO: Bactericidal, keratolytic, anti-inflammatory; Adapalene: Modulates cell differentiation, reduces inflammation, comedolytic | Significantly greater efficacy in reducing lesion counts (inflammatory & non-inflammatory), reduced scarring, improved tolerability due to adapalene's stability. | typology.comnih.govfrontiersin.orgdovepress.comresearchgate.netresearchgate.net |

| Benzoyl Peroxide + Tretinoin | BPO: Bactericidal, keratolytic, anti-inflammatory; Tretinoin: Modifies epithelial growth, decreases follicular cohesiveness, reduces sebum. | Superior effects with encapsulated forms, leading to enhanced lesion reduction and sebum control. | mdpi.com |

Exploration of Adjunctive Chemical Agents for Augmented Antimicrobial and Keratolytic Effects

Beyond retinoids, research has explored various adjunctive chemical agents to augment the antimicrobial and keratolytic effects of Benzoyl Peroxide, addressing the complex pathogenesis of acne and the critical issue of antibiotic resistance.

Antibiotics: The combination of Benzoyl Peroxide with topical antibiotics, such as clindamycin (B1669177) or erythromycin (B1671065), is a well-established strategy. BPO's bactericidal mechanism, which involves the generation of free oxygen radicals, is distinct from that of antibiotics and does not induce bacterial resistance frontiersin.orgjddonline.comresearchgate.net. This makes BPO an invaluable partner in combination therapies to prevent the development of antibiotic-resistant P. acnes strains, a growing concern in acne management nih.govjddonline.comnih.gov. Studies have shown that combining BPO with clindamycin can lead to a substantial reduction in total P. acnes counts, including resistant strains, and significant clinical improvement in acne patients researchgate.netnih.gov. For instance, a combination of 5% w/w Benzoyl Peroxide and 3% w/w erythromycin demonstrated greater anti-P. acnes activity than erythromycin alone and led to significant clinical improvements nih.gov.

Other Agents:

Niacinamide: Pilot trials have indicated that combining Benzoyl Peroxide with niacinamide can lead to a significant decrease in acne lesions, a reduction in skin redness, and a notable decrease in sebum production, suggesting complementary and synergistic effects typology.com.

Salicylic (B10762653) Acid: While BPO itself possesses keratolytic properties, salicylic acid is another well-known keratolytic agent. Research comparing BPO and salicylic acid has shown that both are effective in disrupting stratum corneum cohesion, with BPO demonstrating effectiveness at deeper levels, complementing its antimicrobial effects researchgate.net. Salicylic acid is often used as an adjunctive therapy for its comedolytic and anti-inflammatory actions frontiersin.org.

These combinatorial approaches highlight the ongoing efforts in dermatological research to develop more effective and sustainable treatments for acne vulgaris by harnessing the synergistic potential of Benzoyl Peroxide with diverse chemical agents.

Potassium Hydroxyquinoline Sulfate 8 Hydroxyquinoline Sulfate : Diverse Research Applications and Chelation Dynamics

Antimicrobial and Antifungal Action of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives exhibit broad-spectrum antimicrobial and antifungal activities, which are largely attributed to their ability to chelate essential metal ions required by microorganisms for metabolism scirp.orgtandfonline.comusda.govresearchgate.net.

Mechanisms of Broad-Spectrum Antimicrobial Activity

The antimicrobial action of 8-hydroxyquinoline derivatives is primarily linked to their metal-chelating properties. 8-HQ is a lipophilic molecule that can penetrate bacterial cell membranes to reach intracellular metal-binding sites of bacterial enzymes tandfonline.com. Once inside, the 8-HQ-metal complex can dissociate, forming a 1:1 charged complex and a free ligand tandfonline.com. This charged complex can then bind to and block the metal-binding sites on bacterial enzymes, thereby disrupting essential cellular processes and leading to an antimicrobial effect tandfonline.comresearchgate.netresearchgate.net. The lipophilicity of 8-HQ is a significant factor in its antimicrobial activity tandfonline.com.

Furthermore, some 8-hydroxyquinoline derivatives, particularly in complex with metals like copper, can generate reactive oxygen species (ROS) within bacterial cells, contributing to their bactericidal activity acs.org. The activity of 8-hydroxyquinolines against certain microorganisms, such as Mycobacterium tuberculosis, has been shown to be dependent on and potentiated by copper ions acs.org.

Inhibition of Fungal Mycelial Growth and Spore Germination Across Diverse Genera (e.g., Penicillium, Cladosporium, Stachybotrys, Alternaria)

8-Hydroxyquinoline sulfate (B86663) demonstrates fungicidal effects against various mould strains and their spore mixtures bibliotekanauki.pl. Studies have shown its ability to inhibit both mycelial growth and spore germination in several fungal genera.

For instance, research has indicated that Stachybotrys and Alternaria strains are particularly sensitive to 8-hydroxyquinoline sulfate, with complete inhibition of mycelial growth observed at concentrations as low as 0.25% bibliotekanauki.pl. A slightly higher concentration of 0.5% was effective against Cladosporium, while 0.75% inhibited Aspergillus bibliotekanauki.pl. For Penicillium and mixed fungal treatments, a concentration of 1% was required to inhibit growth bibliotekanauki.pl. The effective activity against spore germination for Cladosporium, Stachybotrys, and Alternaria was observed at concentrations of 0.25%, 0.5%, 0.75%, and 1% bibliotekanauki.pl.

Table 1: Inhibitory Concentrations of 8-Hydroxyquinoline Sulfate on Fungal Mycelial Growth bibliotekanauki.pl

| Fungal Strain | Lowest Inhibitory Concentration for Mycelial Growth (%) |

| Stachybotrys | 0.25 |

| Alternaria | 0.25 |

| Cladosporium | 0.5 |

| Aspergillus | 0.75 |

| Penicillium | 1.0 |

| Mixed Treatment (Spores) | 1.0 |

Antibacterial Efficacy on Specific Microorganism Strains

8-Hydroxyquinoline and its metal complexes exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria researchgate.netajchem-a.comajchem-a.com. The compound itself has been found to have a notably higher capability to inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus ajchem-a.comajchem-a.com. Its silver complex, however, demonstrated higher antimicrobial activity against Gram-negative bacteria like Proteus spp. ajchem-a.comajchem-a.com.

Specific strains against which 8-hydroxyquinoline and its complexes have shown efficacy include:

Gram-positive bacteria: Staphylococcus aureus, Enterococcus faecalis, Bacillus megaterium, Listeria monocytogenes, and Methicillin-Resistant Staphylococcus aureus (MRSA) nih.govresearchgate.netacs.orgajchem-a.comajchem-a.commdpi.com.

Gram-negative bacteria: Escherichia coli, Klebsiella spp., Proteus spp., Salmonella spp., Pseudomonas aeruginosa, Burkholderia pseudomallei, and Neisseria gonorrhoeae nih.govresearchgate.netajchem-a.comajchem-a.commdpi.comnih.gov.

For instance, 8-hydroxyquinoline has been reported as a potent antimicrobial agent with a minimum inhibitory concentration (MIC) of 27.58 µM, comparable to ampicillin (B1664943) (MIC 26.93 µM) researchgate.net. Its activity is particularly noted for resistant pathogens and Gram-positive bacteria researchgate.net.

Table 2: Antibacterial Activity of 8-Hydroxyquinoline (8-HQ) and its Silver Complex against Specific Strains (Inhibition Zone Diameter in mm) ajchem-a.com

| Microorganism Strain | 8-HQ (0.01 mg/mL) | Silver Complex (0.01 mg/mL) |

| Staphylococcus aureus | High | High |

| Proteus spp. | Moderate | High |

| Escherichia coli | Moderate | Moderate |

| Klebsiella spp. | Lower | Moderate |

| Salmonella spp. | Lower | Moderate |

Note: "High," "Moderate," and "Lower" are relative descriptions based on the source's findings regarding inhibition zone diameters.

Metal Chelation Properties and Biological Ligand Interactions

8-Hydroxyquinoline is well-recognized for its potent coordinating ability and metal recognition properties, making it widely used in analytical and separation purposes, as well as for metal chelation tandfonline.com. Its diverse bioactivities often stem from this chelating ability nih.gov.

Coordination Chemistry with Divalent Metal Ions (e.g., Copper, Zinc)

8-Hydroxyquinoline (8-HQ) is a monoprotic, bidentate chelating agent that forms complexes with divalent metal ions through its oxygen and nitrogen donor atoms scirp.orgnih.gov. Among the seven isomeric monohydroxyquinolines, 8-HQ is unique in its ability to form stable complexes with divalent metal ions via chelation nih.gov. The formation of a 5-membered chelate ring involving the quinoline (B57606) nitrogen and the phenolic oxygen is characteristic of its metal-binding nih.gov.

Studies have shown that 8-HQ readily forms complexes with various metal ions, including copper (Cu²⁺) and zinc (Zn²⁺) tandfonline.comresearchgate.netnih.govmdpi.com. For instance, copper(II) and 8-HQ can form a complex with a 1:2 molar ratio (M:8-HQ) and a square planar coordination geometry scirp.org. The stability of these complexes can vary, with copper(II) complexes often showing higher stability than zinc(II) complexes acs.org. The pKa values of the donor atoms (hydroxyl group and quinoline nitrogen) significantly influence the metal binding ability and the stability of the resulting complexes acs.org.

Impact on Metalloenzymes and Essential Cellular Processes via Metal Binding

The metal-chelating properties of 8-hydroxyquinoline derivatives allow them to disrupt microbial metalloenzyme activity and interfere with essential cellular processes researchgate.net. By binding to metal ions that are crucial for enzyme functioning, 8-HQ can inhibit or modulate the activity of these metalloenzymes scirp.orgnih.govmdpi.com.

For example, 8-HQ's ability to chelate metal ions like manganese (Mn²⁺), zinc (Zn²⁺), and copper (Cu²⁺) can disrupt intracellular metal homeostasis within bacterial cells mdpi.com. This disruption is a key mechanism behind its antimicrobial effect. While 8-HQ can chelate copper and zinc, its affinity may not always be sufficient to alter the actions of all metalloenzymes tandfonline.comnih.gov. However, the perturbation of intracellular metal homeostasis, either by depleting essential metal ions or by shuttling excess metal ions into cellular organelles, contributes to the biological activity of these compounds mdpi.com.

The selective toxicity of some 8-hydroxyquinoline derivatives has been linked to their ability to influence metal homeostasis, potentially through preferential iron deprivation or the formation of redox-active copper(II) complexes mdpi.com. This interaction with metal ions can lead to the generation of reactive oxygen species (ROS) and double-stranded breaks in cells, contributing to their biological effects acs.org.

Analytical Chemistry and Methodologies for 8-Hydroxyquinoline Sulfate

Stability Investigations in Complex Matrices and Interactions with Packaging Materials

Potassium Hydroxyquinoline Sulfate, often referred to in broader terms as 8-Hydroxyquinoline Sulfate, exhibits notable stability characteristics within various complex matrices and demonstrates specific interactions with packaging materials, particularly in applications such as cut flower preservation. Research into these aspects is crucial for understanding its efficacy and practical implementation.

Stability Investigations in Complex Matrices The stability of 8-hydroxyquinoline and its derivatives, including Potassium Hydroxyquinoline Sulfate, is significantly influenced by factors such as solvent composition and the basicity of the ligand donor sites when forming metal complexes mcmaster.ca. Studies have explored the thermodynamic stability of complexes formed between cerium(IV) and 8-hydroxyquinoline or 8-hydroxy-7-iodoquinoline-5-sulfonic acid in sulfuric acid media, utilizing spectrophotometric and pH-potentiometric methods medcraveonline.com.

In biological and horticultural applications, the stability of 8-hydroxyquinoline sulfate in aqueous solutions is critical. For instance, 8-hydroxyquinoline sulfate is commonly employed as a germicide in cut flower preservative solutions ajol.info. Its presence in these complex solutions, often alongside components like sucrose (B13894) and salicylic (B10762653) acid, contributes to maintaining water absorption and extending the vase life of cut flowers scispace.comagriculturejournal.orgagriculturejournal.org. This indicates that Potassium Hydroxyquinoline Sulfate maintains sufficient stability within these aqueous, multi-component systems to exert its intended antimicrobial and water-uptake-promoting effects. For example, studies on cut gerbera flowers revealed that 8-hydroxyquinoline sulfate (200 mg L⁻¹) significantly increased vase life, dry weight, wet weight, flower diameter, mean absorbed preservative solution, and quality score, while also decreasing stem curvature scispace.comagriculturejournal.org. The highest mean uptake of preservative solution was observed in combinations containing 8-hydroxyquinoline sulfate and sucrose, highlighting its role in water absorption agriculturejournal.org. Similarly, in cut rose flowers, pulsing solutions containing 8-hydroxyquinoline sulfate, in combination with silver thiosulfate (B1220275) and Chrysal clear solution, maintained a fresh-like quality ajol.inforesearchgate.net.

While some metal complexes derived from 8-hydroxyquinoline have shown varying degrees of stability, such as certain vanadium complexes undergoing oxidation in aqueous and organic media, others like a nickel complex exhibited only minor spectral changes over time mdpi.com. Furthermore, an iron complex, Fe(8-hq)₃, demonstrated stability in bacterial cell culture medium, suggesting its potential for sustained activity in biological environments nih.gov.

Summary of Research Findings The following table summarizes key findings related to the stability and interactions of 8-Hydroxyquinoline Sulfate in complex matrices and with packaging materials:

| Research Aspect | Key Findings | Reference |

| Stability in Complex Matrices | ||

| Metal Complex Stability | Stability depends on solvent composition and ligand basicity. | mcmaster.ca |

| Cerium(IV) Complexes | Thermodynamic stability studied spectrophotometrically and pH-potentiometrically in sulfuric acid medium. | medcraveonline.com |

| Cut Flower Preservatives | Maintains stability in aqueous solutions with sucrose and salicylic acid, enhancing water uptake and vase life of gerbera flowers. | scispace.comagriculturejournal.orgagriculturejournal.org |

| Cut Rose Preservatives | Mixtures with silver thiosulfate and Chrysal clear solution maintain fresh-like quality in roses. | ajol.inforesearchgate.net |

| Metal Complexes (General) | Vanadium complexes showed instability, while a nickel complex showed small spectral changes in aqueous/organic media. Fe(8-hq)₃ showed stability in bacterial cell culture. | mdpi.comnih.gov |

| Interactions with Packaging Materials | ||

| Cut Rose Packaging | Polyethylene (B3416737) bags favored Botrytis incidence compared to cardboard boxes, possibly due to altered gas composition. | researchgate.net |

Integrated Mechanistic Framework of Quinoderm: Synergism and Formulation Science

Interplay of Oxidative and Antimicrobial Actions within the Combined Formulation

The clinical efficacy of the combined formulation stems from the distinct yet cooperative actions of its active ingredients. Benzoyl Peroxide provides a strong oxidative and keratolytic effect, while Potassium Hydroxyquinoline Sulfate (B86663) contributes broad-spectrum antimicrobial properties.

The combination of Benzoyl Peroxide and Potassium Hydroxyquinoline Sulfate creates a potent synergistic effect that significantly reduces the microbial load on the skin and modulates the microenvironment to be less conducive to bacterial and fungal proliferation.

Benzoyl Peroxide's Role: As a potent oxidizing agent, Benzoyl Peroxide's primary mechanism involves the release of free-radical oxygen species upon contact with the skin. nih.gov These radicals are highly reactive and effectively denature proteins within microbial cells, exerting a powerful bactericidal effect. drugbank.comjddonline.com This is particularly effective against Cutibacterium acnes (C. acnes), an anaerobic bacterium implicated in the pathophysiology of acne, as the introduction of oxygen into the follicular environment is lethal to it. patsnap.com A key advantage of this non-specific oxidative mechanism is that it does not induce bacterial resistance, a common concern with traditional antibiotic therapies. jddonline.com

Potassium Hydroxyquinoline Sulfate's Role: This compound functions as an antimicrobial and antifungal agent, providing a broader spectrum of activity. acne.org Its presence complements Benzoyl Peroxide by targeting a wider range of microorganisms that may inhabit the skin.

Synergistic Impact: The synergy arises from this multi-pronged attack. While Benzoyl Peroxide rapidly reduces the anaerobic C. acnes population, Potassium Hydroxyquinoline Sulfate addresses other potential microbial colonizers. Combining a potent bactericidal agent like Benzoyl Peroxide with another antimicrobial has been shown to be a productive therapeutic strategy. nih.gov This combined action leads to a more substantial and rapid decrease in the total microbial bioburden than either agent could achieve alone. Furthermore, Benzoyl Peroxide has keratolytic properties, meaning it helps to break down keratin (B1170402), promoting the shedding of dead skin cells. patsnap.com This action helps to unblock pores, further altering the skin microenvironment and making it less hospitable for microbial growth.

Table 1: Individual and Synergistic Actions of Active Ingredients

| Active Ingredient | Individual Mechanism of Action | Synergistic Contribution |

|---|

| Benzoyl Peroxide | • Oxidizing agent: Releases reactive oxygen species that kill bacteria (e.g., C. acnes). nih.gov • Keratolytic: Promotes shedding of dead skin cells to unblock pores. patsnap.com • Comedolytic: Helps to break down existing comedones (blackheads and whiteheads). drugbank.com | • Rapidly reduces anaerobic bacteria, creating an environment where the broader-spectrum antimicrobial can be more effective. • Prevents the development of microbial resistance. nih.gov | | Potassium Hydroxyquinoline Sulfate | • Antimicrobial: Possesses broad-spectrum antibacterial properties. • Antifungal: Exhibits activity against fungal organisms. acne.org | • Widens the spectrum of antimicrobial activity, targeting organisms potentially resistant to oxidative stress. • Complements the primary bactericidal action of Benzoyl Peroxide. |

The therapeutic success of the Quinoderm formulation in managing conditions such as acne is attributable to the complementary nature of its active ingredients, which collectively address multiple key pathogenic factors. Acne is understood to involve abnormal follicular keratinization, excess sebum production, proliferation of C. acnes, and inflammation. drugbank.com

The mechanism of Benzoyl Peroxide is multifaceted, encompassing antibacterial, keratolytic, comedolytic, and anti-inflammatory actions. drugbank.compatsnap.com It directly targets the C. acnes bacteria and helps to resolve the follicular plugging that initiates lesion formation. patsnap.com Potassium Hydroxyquinoline Sulfate complements this by providing additional, broad-spectrum antimicrobial pressure.

A multi-center, double-blind clinical study directly compared the efficacy of the combination cream (Benzoyl Peroxide and Potassium Hydroxyquinoline Sulfate) against a base vehicle alone and a gel containing only Benzoyl Peroxide. The results demonstrated that the combination preparation yielded a significantly greater reduction in acne scores than either the base or the Benzoyl Peroxide-only formulation, confirming the superior efficacy of the combined, complementary approach. nih.gov

Formulation Compatibility and Chemical Reactivity between Active Ingredients

The development of a stable and effective topical product containing multiple active ingredients requires careful consideration of their chemical compatibility and the potential for interactions within the chosen vehicle.

Benzoyl Peroxide is a highly reactive organic peroxide and a strong oxidizing agent. google.com This inherent reactivity presents a significant formulation challenge, as it can potentially degrade other active ingredients or excipients in the formula. Product information for this compound specifically cautions against the simultaneous use of other topical agents that could react with an oxidizing agent, underscoring the potential for chemical incompatibility.

However, the interaction between Benzoyl Peroxide and hydroxyquinoline derivatives may be more complex than simple degradation. A study investigating stabilizers for Benzoyl Peroxide in various liquid vehicles found that while hydroxyquinoline itself had little effect, a related compound, chlorhydroxyquinoline, actually improved the stability of Benzoyl Peroxide. nih.gov This suggests that certain quinoline (B57606) structures may not be readily oxidized by Benzoyl Peroxide and could even confer a stabilizing effect under specific formulation conditions. This highlights the nuanced nature of the chemical interplay, where the specific salt and the surrounding formulation matrix dictate the outcome of the interaction.

Excipients, or inactive ingredients, are critical components of any pharmaceutical formulation, playing a central role in determining the product's stability, physical characteristics, and the bioavailability of the active substances. europeanpharmaceuticalreview.com The choice of vehicle is especially crucial for a reactive compound like Benzoyl Peroxide.

The stability of Benzoyl Peroxide is highly dependent on the solvent system. For instance, it is known to decompose very rapidly in polyethylene (B3416737) glycol (PEG) bases but is significantly more stable in the presence of water. google.comnih.goved.gov The this compound formulation is a water-miscible cream, which is a more suitable environment for Benzoyl Peroxide stability. acne.orggoogle.com

The specific excipients used in the cream base—such as cetostearyl alcohol, white soft paraffin, and various emulsifiers and buffering agents—are selected to create a stable emulsion that ensures the uniform distribution of the active ingredients and controls their release onto the skin. acne.org

Emulsifiers and Stabilizers: Cetostearyl alcohol, for example, is used to increase the viscosity and stability of oil-in-water emulsions. taylorandfrancis.com

Table 2: Impact of Vehicle on Benzoyl Peroxide Stability

| Vehicle / Solvent | Observation on Benzoyl Peroxide Stability | Reference |

|---|---|---|

| Polyethylene Glycol (PEG) Ointment Base | Very fast decomposition. Potency decreased to less than 1% in 5 days at 50°C. | nih.gov |

| Water | Practically insoluble, but relatively stable in the presence of water. | ed.gov |

| Ethanol | Improved stability compared to acetone (B3395972) as a standard vehicle. | nih.gov |

| Propylene Glycol | Had an adverse effect on stability compared to acetone. | nih.gov |

| Aromatic Esters (e.g., Ethyl Benzoate) | Significantly enhanced chemical stability in solutions and gels. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.